PHCCC, or (−)-4-(2-(2-(4-(2-(4-hydroxyphenyl)-1-piperidinyl)ethyl)phenyl)-1H-imidazol-1-yl)phenyl)acetic acid, is a compound primarily recognized for its role as a positive allosteric modulator of the metabotropic glutamate receptor subtype 4 (mGluR4). This receptor is part of the group III metabotropic glutamate receptors, which are implicated in various neurological functions and disorders. PHCCC has shown potential therapeutic effects, particularly in neuroprotection and anxiolytic activities, making it a subject of interest in pharmacological research .
PHCCC is classified as a research drug and a ligand for glutamate receptors. Its chemical formula is , with a molar mass of approximately 294.31 g/mol . The compound is notable for its selective action on mGluR4, enhancing agonist potency and efficacy while exhibiting low efficacy as a direct agonist at higher concentrations .
The synthesis of PHCCC involves several steps that typically include the formation of key intermediates followed by coupling reactions to construct the final product. The precise synthetic pathway may vary among research laboratories but generally adheres to established organic synthesis techniques.
The technical details of these methods can be complex and require optimization based on desired yield and purity.
PHCCC engages in several significant chemical reactions relevant to its pharmacological activity:
The mechanism through which PHCCC exerts its effects primarily involves modulation of glutamatergic neurotransmission:
PHCCC possesses several notable physical and chemical properties:
These properties are crucial for handling in laboratory settings and influence its application in research.
PHCCC has several applications in scientific research:
PHCCC emerged from systematic efforts to address a key limitation in metabotropic glutamate receptor pharmacology: the absence of subtype-selective ligands for group III receptors (metabotropic glutamate receptor 4, metabotropic glutamate receptor 6, metabotropic glutamate receptor 7, metabotropic glutamate receptor 8). Initial group III agonists like L-2-amino-4-phosphonobutyric acid or (R,S)-4-phosphonophenylglycine exhibited poor selectivity and required phosphonate groups that limited bioavailability. In 2003, researchers identified (±)-PHCCC during a screen for metabotropic glutamate receptor 4 modulators, discovering that its (-)-enantiomer possessed the desired biological activity. Crucially, (-)-PHCCC demonstrated allosteric selectivity for metabotropic glutamate receptor 4, showing no activity at metabotropic glutamate receptor 2, metabotropic glutamate receptor 3, metabotropic glutamate receptor 5a, metabotropic glutamate receptor 6, metabotropic glutamate receptor 7b, or metabotropic glutamate receptor 8a. However, it exhibited partial antagonist activity (30% maximal efficacy) at metabotropic glutamate receptor 1b, a characteristic attributed to its structural similarity to 7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxylate-derived metabotropic glutamate receptor 1 antagonists [1] [7].
Chimeric receptor studies localized PHCCC’s binding site to the transmembrane domain of metabotropic glutamate receptor 4, distinguishing it from orthosteric ligands that bind the extracellular Venus flytrap domain. This mechanistic divergence explained its unique ability to enhance glutamate-induced receptor activation without acting as a conventional agonist. At higher concentrations, PHCCC also functioned as a low-efficacy direct agonist—a property later linked to its activity at metabotropic glutamate receptor 6. This dual mechanism (positive allosteric modulation and direct agonism) revealed unprecedented pharmacological complexity among glutamate receptor modulators [1] [9].
Table 1: Selectivity Profile of (-)-PHCCC Across Metabotropic Glutamate Receptors
Receptor Subtype | Functional Activity of (-)-PHCCC | Experimental System |
---|---|---|
Metabotropic glutamate receptor 4 | Potent positive allosteric modulator; weak partial agonist | GTPγ[³⁵S] binding; cAMP inhibition |
Metabotropic glutamate receptor 1b | Partial antagonist (30% max efficacy) | Calcium mobilization assay |
Metabotropic glutamate receptor 6 | Direct agonist (later finding) | Electrophysiology in retinal cells |
Metabotropic glutamate receptor 2/3/5a/7b/8a | No significant activity | GTPγ[³⁵S] binding; cAMP assays |
PHCCC’s primary significance lies in its efficacy amplification at metabotropic glutamate receptor 4. Unlike orthosteric agonists, which directly activate receptors, PHCCC potentiates glutamate-induced signaling by increasing agonist binding affinity and enhancing maximal receptor response. In GTPγ[³⁵S] binding assays using Chinese hamster ovary cell membranes expressing human metabotropic glutamate receptor 4, PHCCC shifted the L-2-amino-4-phosphonobutyric acid concentration-response curve leftward and elevated maximal efficacy by 40-60%. This amplification translated to cellular systems, where PHCCC significantly potentiated glutamate-mediated inhibition of forskolin-stimulated cyclic adenosine monophosphate accumulation—demonstrating its functional cooperativity with endogenous ligands [1] [7].
Electrophysiological studies revealed PHCCC’s critical role in modulating synaptic transmission at the striatopallidal synapse, a key node in basal ganglia circuitry. PHCCC alone did not inhibit gamma-aminobutyric acid release but dramatically potentiated the inhibitory effect of subthreshold L-2-amino-4-phosphonobutyric acid concentrations. This synaptic action underpinned its behavioral efficacy in Parkinsonian models by reducing excessive inhibitory output from the striatum to the globus pallidus. Mechanistically, PHCCC stabilizes a receptor conformation that enhances G-protein coupling efficiency, as evidenced by increased high-affinity GTPγ[³⁵S] binding states. Its binding within the transmembrane helices facilitates closure of the extracellular Venus flytrap domain even when glutamate occupancy is low [2] [3] [7].
PHCCC also enabled critical structure-activity relationship studies. The compound’s chromenone core and hydroxyimino cyclopropane carboxamide side chain became templates for designing improved modulators. Structure-activity relationship investigations revealed that N-phenyl substitution was essential for metabotropic glutamate receptor 4 potency, while esterification (e.g., ethyl ester analogues) abolished activity. These insights guided subsequent medicinal chemistry programs that developed brain-penetrant compounds with superior potency and selectivity [3] [7].
Table 2: Key Functional Effects of PHCCC in Experimental Systems
Biological System | PHCCC Effect | Functional Outcome |
---|---|---|
Recombinant metabotropic glutamate receptor 4 (CHO cells) | EC₅₀ = 4.2 μM (potentiation of L-2-amino-4-phosphonobutyric acid) | 60% increase in maximal L-2-amino-4-phosphonobutyric acid efficacy |
Striatopallidal synapse (rat brain slices) | 10 μM PHCCC + 30 μM L-2-amino-4-phosphonobutyric acid inhibited transmission | 75% inhibition of GABAergic synaptic currents |
Cortical neuron cultures | Neuroprotection against NMDA toxicity | Additive protection with metabotropic glutamate receptor 1 antagonists |
Reserpine-treated rats | 10 mg/kg intraperitoneal reversed akinesia | Normalization of motor function |
PHCCC established proof-of-concept for metabotropic glutamate receptor 4 as a therapeutic target in Parkinson disease. Before its discovery, group III metabotropic glutamate receptor activation was hypothesized to alleviate Parkinsonian symptoms by dampening glutamate hyperactivity in basal ganglia pathways. However, testing this hypothesis was hindered by poor brain penetration of orthosteric agonists like L-2-amino-4-phosphonobutyric acid. PHCCC’s lipophilicity enabled sufficient blood-brain barrier penetration to demonstrate that selective metabotropic glutamate receptor 4 potentiation reversed reserpine-induced akinesia in rats—a model of Parkinsonian motor deficits. Crucially, its inactive analogue 7-(hydroxyimino)cyclopropachromen-1a-carboxamide ethyl ester produced no such effects, confirming that behavioral improvement specifically required metabotropic glutamate receptor 4 modulation [2] [3].
Beyond Parkinson disease, PHCCC revealed metabotropic glutamate receptor 4’s broader neuroprotective potential. In mixed cortical cultures, PHCCC (30-100 μM) reduced neuronal death induced by beta-amyloid peptide or N-methyl-D-aspartate. This protection was blocked by the group III antagonist (R,S)-α-methylserine-O-phosphate phosphate, confirming receptor mediation. Notably, PHCCC’s neuroprotection complemented that of metabotropic glutamate receptor 1 antagonists, suggesting distinct protective mechanisms. These findings positioned group III receptors as targets for neurodegenerative conditions beyond movement disorders, including Alzheimer disease [1] [7].
PHCCC’s pharmacological limitations—modest potency (micromolar range), partial metabotropic glutamate receptor 1 antagonism, and metabotropic glutamate receptor 6 agonist activity—catalyzed the development of superior group III modulators. Compounds like N-(3-chlorophenyl)picolinamide and VU0364770 emerged with nanomolar potency, full selectivity over metabotropic glutamate receptor 1, and oral bioavailability. Nevertheless, PHCCC remains a benchmark tool compound that validated the therapeutic paradigm of synaptic rebalancing through allosteric modulation. Its legacy persists in ongoing clinical trials targeting metabotropic glutamate receptor 4 for Parkinson disease and anxiety disorders, underscoring its role in transforming glutamate receptor pharmacology [3] [6] [8].
CAS No.: 20846-91-7
CAS No.: 10102-03-1
CAS No.: 56299-00-4
CAS No.: 2208-40-4
CAS No.: 70802-12-9
CAS No.: